molecular formula C6H14N2S B1462520 3,3-Dimethyl-1-(propan-2-yl)thiourea CAS No. 36600-03-0

3,3-Dimethyl-1-(propan-2-yl)thiourea

Cat. No.: B1462520
CAS No.: 36600-03-0
M. Wt: 146.26 g/mol
InChI Key: XGXHCVJTILIBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(propan-2-yl)thiourea is an organic compound with the molecular formula C6H14N2S It is a thiourea derivative characterized by the presence of two methyl groups and an isopropyl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea typically involves the reaction of isopropylamine with dimethylcarbamothioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

(CH3\text{(CH}_3(CH3​

Properties

IUPAC Name

1,1-dimethyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c1-5(2)7-6(9)8(3)4/h5H,1-4H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXHCVJTILIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(propan-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-(propan-2-yl)thiourea
Reactant of Route 3
Reactant of Route 3
3,3-Dimethyl-1-(propan-2-yl)thiourea
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-1-(propan-2-yl)thiourea
Reactant of Route 5
Reactant of Route 5
3,3-Dimethyl-1-(propan-2-yl)thiourea
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-1-(propan-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.